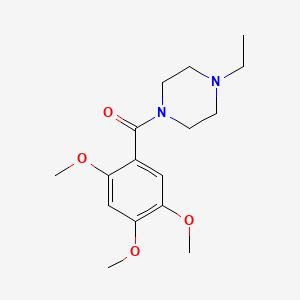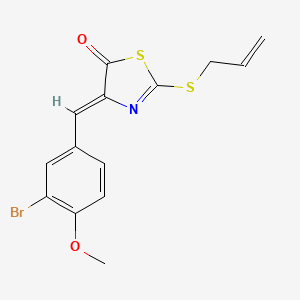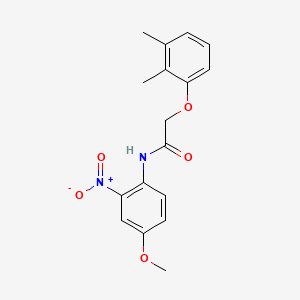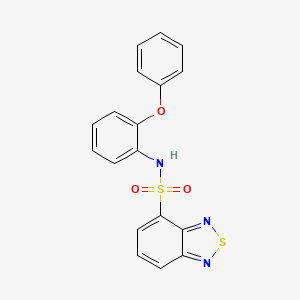![molecular formula C12H12N6O2 B5106636 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5106636.png)
7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound belongs to the tetrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves the cyclocondensation reaction of 5-aminotetrazole with β-enaminone. The reaction conditions can vary, but an efficient methodology includes using ionic liquids and water as solvents, which provides good to excellent yields . Another approach involves the use of a cellulose-based silver-loaded magnetic bionanocomposite catalyst, which offers advantages such as short reaction times and high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of eco-friendly solvents and catalysts, as mentioned above, is a promising approach for large-scale synthesis. The use of recyclable catalysts and green chemistry principles can make the industrial production more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrazolo[1,5-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides: These compounds also possess significant biological activities, including anticancer properties.
Tetrazolium compounds: Known for their wide range of applications in medicine and agriculture.
Uniqueness
7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-6-9(11(13)20)10(7-2-4-8(19)5-3-7)18-12(14-6)15-16-17-18/h2-5,10,19H,1H3,(H2,13,20)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSFSWMTQBUBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)

![3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide](/img/structure/B5106570.png)
![[(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B5106572.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)



![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
